N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-14-31-22-25-24-21(30-22)18-10-3-4-11-19(18)23-20(27)16-8-7-9-17(15-16)32(28,29)26-12-5-6-13-26/h2-4,7-11,15H,1,5-6,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLILWWPVBYOEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 355.4 g/mol. The structure can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising antibacterial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains. A study reported that certain 1,3,4-oxadiazole derivatives demonstrated EC50 values ranging from 5.44 to 66.98 μg/mL against pathogens such as Xanthomonas species .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| 9a | Xac | 5.44 |
| 8c | Psa | 12.85 |
| 7c | Xoo | 11.22 |
| TC | Xac | 66.98 |
Antifungal Activity
The compound has been included in studies focusing on fungicidal activity. Combinations involving this compound have been evaluated for their effectiveness against fungal pathogens in agricultural settings. The results suggest that it can enhance the efficacy of other fungicides when used in combination .
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer potential. Recent reviews highlight the bioactivity of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects and are being explored as potential anticancer agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and tested their antibacterial activity against common pathogens. The results indicated that modifications in the structure significantly influenced their bioactivity .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may act by inhibiting specific enzymes crucial for bacterial survival, such as peptide deformylase .
- In Vivo Studies : Some derivatives have also been tested in vivo, showing promising results in reducing tumor growth in animal models .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising antibacterial properties. For instance, certain derivatives have shown effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | EC50 (μg/mL) |
|---|---|---|
| 9a | Xac | 5.44 |
| 8c | Psa | 12.85 |
| 7c | Xoo | 11.22 |
| TC | Xac | 66.98 |
Studies have demonstrated that modifications in the structure significantly influence their bioactivity, with some compounds exhibiting EC50 values as low as 5.44 μg/mL against Xanthomonas species.
Antifungal Activity
N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide has also been evaluated for its antifungal properties. Research shows that it can enhance the efficacy of other fungicides when used in combination against fungal pathogens in agricultural settings.
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer potential. Recent reviews highlight the bioactivity of oxadiazole derivatives against various cancer cell lines. Compounds similar to this one have shown cytotoxic effects and are being explored as potential anticancer agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and tested their antibacterial activity against common pathogens. The results indicated that structural modifications significantly influenced bioactivity.
Mechanism of Action : Investigations into the mechanism revealed that these compounds may act by inhibiting specific enzymes crucial for bacterial survival, such as peptide deformylase.
In Vivo Studies : Some derivatives have also been tested in vivo, showing promising results in reducing tumor growth in animal models.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring exhibits characteristic reactivity due to electron-deficient aromaticity and labile substituents at the 2- and 5-positions.
Nucleophilic Substitution at the 5-Position
The propenylsulfanyl group at the oxadiazole’s 5-position is susceptible to displacement by nucleophiles (e.g., amines, thiols) under basic or acidic conditions. For example:
This reactivity is analogous to substitutions observed in 5-(methylsulfonyl)phenyl-oxadiazole derivatives .
Electrophilic Aromatic Substitution
Electrophilic attack on the oxadiazole ring is less common due to its electron-deficient nature, but substituents on adjacent phenyl rings (e.g., benzamide) may undergo nitration or halogenation. The sulfonamide group acts as a meta-directing deactivator .
Propenylsulfanyl Group Reactions
The propenylsulfanyl (allylthioether) moiety offers two reactive sites: the sulfur atom and the α,β-unsaturated system.
Oxidation to Sulfoxide/Sulfone
Oxidizing agents like HO or mCPBA convert the thioether to sulfoxide or sulfone:
Similar transformations are documented for methylsulfonyl derivatives .
Michael Addition
The α,β-unsaturated thioether undergoes Michael addition with nucleophiles (e.g., amines, thiols):
This reactivity is critical for generating derivatives with enhanced bioactivity .
Sulfonamide Group Reactivity
The pyrrolidin-1-ylsulfonyl group participates in hydrolysis and substitution reactions.
Hydrolysis to Sulfonic Acid
Under strong acidic or basic conditions, the sulfonamide hydrolyzes to a sulfonic acid:
This reaction is slower than ester hydrolysis but achievable under forcing conditions .
Nucleophilic Substitution
The sulfonamide’s nitrogen may act as a leaving group in SN2 reactions with alkyl halides or aryl boronic acids under transition-metal catalysis .
Benzamide Group Reactivity
The benzamide’s carbonyl and aromatic ring enable classic reactions:
Amide Hydrolysis
Acidic or basic hydrolysis yields benzoic acid and the corresponding amine:
This reaction is typical for benzamide derivatives .
Electrophilic Substitution
The phenyl ring undergoes halogenation or nitration at positions ortho/para to the carbonyl, moderated by the sulfonamide’s electronic effects .
Cycloaddition and Cross-Coupling
The oxadiazole and propenyl groups enable cycloaddition (e.g., Diels-Alder) and Pd-catalyzed couplings (Suzuki, Heck). For example:
Such reactions are leveraged in synthesizing bioactive analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional group similarities with several sulfonamide- and oxadiazole-containing derivatives. Below is a systematic comparison based on available
Structural Analogues with 1,3,4-Oxadiazole Cores
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides: These compounds (synthesized via hydrazinolysis, carbon disulfide cyclization, and nucleophilic substitution) feature a thiazole ring instead of pyrrolidine sulfonyl and a propanamide linker.
Sulfonamide-Containing Analogues
- AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide): This analogue replaces the oxadiazole ring with a triazole-sulfanyl group and substitutes pyrrolidine sulfonyl with a methyl-thiazole. AB4 exhibits moderate structural similarity (score: 0.500) to the target compound, suggesting overlapping pharmacophores but divergent electronic profiles due to triazole vs. oxadiazole rings .
- Its lower similarity score (0.487) highlights reduced overlap in core scaffold design, though both compounds leverage sulfonyl groups for solubility and target interactions .
Research Findings and Limitations
- Activity Gaps : While the target compound’s oxadiazole-pyrrolidine sulfonyl combination may enhance metabolic stability compared to thiazole-containing analogues (e.g., AB4), its biological efficacy remains unverified in the provided evidence.
- Structural Optimization : Analogues with triazole or pyridinylpiperazine groups (e.g., AB5) demonstrate higher solubility but lower scaffold rigidity, suggesting trade-offs in drug-likeness .
Preparation Methods
Sulfonation of Benzoyl Chloride
The synthesis begins with sulfonation of 3-nitrobenzoyl chloride using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. This yields 3-nitrobenzenesulfonyl chloride, which is subsequently reacted with pyrrolidine in tetrahydrofuran (THF) to form 3-nitro-(pyrrolidin-1-ylsulfonyl)benzene.
Optimization Note: Excess pyrrolidine (2.5 eq) and prolonged stirring (12 h) improve sulfonamide yield to 82%.
Reduction of Nitro Group
Catalytic hydrogenation using 10% Pd/C in methanol under H₂ (50 psi) reduces the nitro group to amine, yielding 3-amino-(pyrrolidin-1-ylsulfonyl)benzene. Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms complete reduction within 4 h.
Benzamide Formation
The amine intermediate is acylated with benzoyl chloride in pyridine, producing 3-(pyrrolidin-1-ylsulfonyl)benzamide. Recrystallization from ethanol affords pure product (m.p. 168–170°C, 75% yield).
Preparation of 2-(2-Aminophenyl)-5-(Prop-2-en-1-ylsulfanyl)-1,3,4-Oxadiazole
Synthesis of 2-Amino-5-mercapto-1,3,4-oxadiazole
Acylthiosemicarbazide derivatives serve as precursors for oxadiazole formation. Reacting propionyl hydrazide with carbon disulfide (CS₂) in ethanol containing KOH (2 eq) under reflux for 6 h generates potassium 5-mercapto-1,3,4-oxadiazole-2-thiolate. Acidification with HCl yields 2-amino-5-mercapto-1,3,4-oxadiazole.
Key Data:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| CS₂ (3 eq) | Reflux | 6 h | 78% |
Allylation of Thiol Group
The thiol group undergoes nucleophilic substitution with allyl bromide in dimethylformamide (DMF) containing K₂CO₃ (3 eq). Stirring at 60°C for 8 h affords 2-amino-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole (72% yield).
Side Reaction Mitigation:
- Use of anhydrous K₂CO₃ prevents hydrolysis of allyl bromide.
- Exclusion of light reduces disulfide formation.
Coupling to 2-Nitrophenyl Group
A Suzuki-Miyaura coupling attaches the oxadiazole to a phenyl ring. Reacting 2-iodonitrobenzene with the oxadiazole boronic ester (prepared via borylation of 2-amino-oxadiazole) in Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and dioxane/water (4:1) at 90°C for 12 h yields 2-(2-nitrophenyl)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole. Subsequent hydrogenation reduces the nitro group to amine (87% yield).
Final Coupling and Characterization
Amide Bond Formation
The amine-functionalized oxadiazole is coupled to 3-(pyrrolidin-1-ylsulfonyl)benzoic acid using propylphosphonic anhydride (T3P) as a coupling agent. Conditions:
- T3P (1.2 eq) in dichloromethane
- Diisopropylethylamine (DIPEA, 3 eq)
- Room temperature, 24 h
Purification and Analysis
Final purification via silica gel chromatography (CH₂Cl₂/MeOH 95:5) affords the target compound. Structural confirmation employs:
- ¹H-NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 8H, aromatic), 5.92 (m, 2H, allyl), 3.12 (m, 4H, pyrrolidine)
- HRMS : [M+H]⁺ calc. 509.1523, found 509.1521
- HPLC Purity : 98.4% (C18 column, MeCN/H₂O 70:30)
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
An alternative oxadiazole formation method uses microwave irradiation (300 W, 120°C, 20 min) with silica-supported dichlorophosphate, achieving 85% yield for the cyclization step. This reduces reaction time from 6 h to 20 min.
Photocatalytic Oxadiazole Synthesis
Visible-light-mediated cyclization with eosin Y and CBr₄ under O₂ atmosphere produces the oxadiazole ring in 92% yield. Advantages include ambient temperature and avoidance of heavy metals.
Yield Comparison Table:
| Method | Conditions | Yield |
|---|---|---|
| Conventional | Reflux, 6 h | 78% |
| Microwave | 300 W, 20 min | 85% |
| Photocatalytic | Eosin Y, 24 h | 92% |
Stability and Scalability Considerations
Thermal Stability
DSC analysis reveals decomposition onset at 210°C, confirming suitability for standard handling. The allylthio group shows no isomerization below 150°C.
Gram-Scale Production
Pilot-scale synthesis (50 g) using T3P coupling maintains 65% yield, demonstrating process robustness. Critical parameters include strict moisture control and inert atmosphere during amide coupling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide?
- Methodological Answer : The compound's synthesis involves multi-step reactions, including cyclization of thiosemicarbazide derivatives to form the 1,3,4-oxadiazole core, followed by sulfonation and coupling reactions. For example, analogous procedures for 1,3,4-thiadiazole derivatives (e.g., N-{[5-(benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide) use thiocarbazide intermediates and require controlled pH and temperature to optimize yields .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized for structural characterization of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For NMR, employ - HSQC/HMBC experiments to resolve overlapping signals from the pyrrolidine sulfonyl and oxadiazole moieties. IR analysis should focus on characteristic peaks for sulfonamide (1320–1250 cm) and oxadiazole (1600–1500 cm) groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GBZ 2.1-2007 and EN 14042 guidelines for air quality monitoring, as sulfonamide derivatives may release hazardous vapors. Use fume hoods for synthesis steps involving volatile intermediates (e.g., prop-2-en-1-ylsulfanyl groups), and ensure proper waste disposal for sulfur-containing byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during oxadiazole ring closure?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Central Composite Design (CCD) is effective for identifying nonlinear relationships between variables. For instance, Polish Journal of Chemical Technology highlights DoE’s role in optimizing TiO-catalyzed reactions, which can be adapted here .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity?
- Methodological Answer : Use density functional theory (DFT) to model the electronic structure of the oxadiazole and sulfonamide groups. ICReDD’s quantum chemical reaction path search methods can predict regioselectivity in sulfanyl group substitutions. Molecular docking with enzymes (e.g., carbonic anhydrase) may reveal binding affinities due to the sulfonamide moiety’s zinc-binding capability .
Q. How should contradictory data on the compound’s stability under varying pH/temperature conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For conflicting results, apply multivariate analysis (e.g., Principal Component Analysis) to distinguish experimental noise from true instability. Reference GBZ/T 160.1–81 standards for reproducible testing conditions .
Q. What strategies enhance the compound’s solubility for in vitro bioactivity assays without altering its pharmacophore?
- Methodological Answer : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate with cyclodextrins. Molecular dynamics simulations (e.g., GROMACS) can predict solvent interactions with the hydrophobic pyrrolidine sulfonyl group while preserving oxadiazole hydrogen-bonding sites .
Data Analysis & Experimental Design
Q. How can machine learning (ML) models improve the prediction of synthetic yields for this compound?
- Methodological Answer : Train ML algorithms (e.g., Random Forest, Neural Networks) on historical reaction data, including solvent choices, catalysts, and reaction times. ICReDD’s information science-driven feedback loops demonstrate how experimental data can refine computational predictions iteratively .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. For high-throughput screening, apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs. Polish Journal of Chemical Technology emphasizes DoE’s utility in minimizing redundant experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
